Tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.
Scientific Research Applications
Tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxopyrrolidine-1-carboxylate: A closely related compound with similar chemical properties.
N-Boc-2-pyrrolidinone: Another derivative of pyrrolidine used in organic synthesis.
Tert-butyl 3-oxoazetidine-1-carboxylate: A structurally similar compound with different reactivity.
Uniqueness
Tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl and butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 4-butyl-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)14(9-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
QKDHZXQINBXONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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